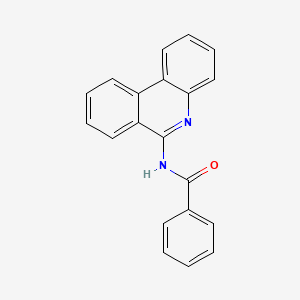

Benzamide, N-6-phenanthridinyl-

Description

Contextualization within Amide and Phenanthridine (B189435) Chemical Space

To understand Benzamide (B126), N-6-phenanthridinyl-, one must first appreciate its constituent components: benzamide and phenanthridine.

Benzamide is the simplest amide derivative of benzoic acid, presenting as a white solid in its powdered form. wikipedia.org It is an organic compound with the chemical formula C₇H₇NO. wikipedia.org The amide group is a crucial functional group in the pharmaceutical industry; approximately 25% of the top-selling pharmaceuticals contain an amide moiety. nanobioletters.com Benzamide and its derivatives are recognized for a wide array of pharmacological effects, including antimicrobial, analgesic, anticancer, and enzyme inhibitory activities. nanobioletters.comnih.gov

Phenanthridine is a fused heterocyclic system that is considered a "drug preconception" scaffold due to its broad spectrum of biological applications. nih.gov This nitrogen-containing tricyclic aromatic compound is the structural core of various agents with reported anti-cancer, anti-bacterial, anti-malarial, anti-HIV, and antitubercular properties. nih.gov The specific positioning of substituents on the phenanthridine ring is critical to its biological function, with the 6-position being a key site for chemical modification in the development of new therapeutic agents. nih.gov

Benzamide, N-6-phenanthridinyl- thus represents a molecule that covalently links a versatile pharmacophore (benzamide) to a privileged scaffold (phenanthridine), placing it firmly within the chemical space of complex, biologically active heterocyclic amides.

| Component Scaffold | Chemical Formula | Molar Mass | General Properties |

| Benzamide | C₇H₇NO | 121.14 g·mol⁻¹ | Off-white solid, slightly soluble in water, soluble in many organic solvents. wikipedia.org |

| Phenanthridine | C₁₃H₉N | 179.22 g·mol⁻¹ | Aza-analogue of phenanthrene (B1679779); a fused bicyclic ring system. nih.gov |

Significance of the Benzamide-Phenanthridine Hybrid Scaffold

The fusion of a benzamide moiety with a phenanthridine nucleus is an example of molecular hybridization, a widely accepted strategy for the development of novel pharmacological scaffolds. nih.gov The significance of creating such a hybrid lies in the potential to combine the distinct biological activities of both parent structures into a single molecule, possibly leading to synergistic effects, novel mechanisms of action, or an improved therapeutic profile.

The phenanthridine core often functions by intercalating with DNA or inhibiting key enzymes like topoisomerases. nih.govnih.gov For instance, certain 6-amino-substituted phenanthridine derivatives have been studied for their ability to act as topoisomerase I and II inhibitors, a common mechanism for anticancer agents. nih.gov

Simultaneously, the N-substituted benzamide portion is a well-known structural motif in a variety of bioactive compounds, including potent enzyme inhibitors. nih.govresearchgate.net For example, several N-substituted benzamide derivatives have been developed as histone deacetylase (HDAC) inhibitors for cancer therapy. researchgate.netnih.gov By attaching the benzamide group to the phenanthridine core, researchers aim to create a molecule that can potentially interact with multiple biological targets or enhance its affinity for a specific target, thereby modulating biological processes in a new or more effective way.

Overview of Current Research Trajectories

Research involving the Benzamide-Phenanthridine scaffold and its close analogs is primarily focused on exploiting the combined biological potential of its two core components. The main trajectories of investigation include the development of novel antitubercular and anticancer agents.

Antitubercular Agents: A significant research avenue is the exploration of these hybrid molecules as agents against Mycobacterium tuberculosis. Studies have involved the synthesis of phenanthridine amides, designed by coupling phenanthridin-6-amine with various carboxylic acids, to evaluate their antitubercular efficacy. nih.gov The mechanism of action for the most promising compounds in this class has been investigated through molecular docking studies, which suggest that they may target essential bacterial enzymes like DNA topoisomerase II. nih.gov

Anticancer Agents: Leveraging the known cytotoxic properties of the phenanthridine nucleus and the role of benzamides in cancer-related enzyme inhibition, a second major research trajectory is the evaluation of these compounds as antineoplastic agents. nih.govnih.gov Research in this area often involves synthesizing series of N-substituted benzamide derivatives and testing their anti-proliferative activity against various human cancer cell lines, such as breast cancer (MCF-7), lung cancer (A549), and leukemia (K562). researchgate.net The structure-activity relationship (SAR) is a key focus, aiming to understand how different substituents on the benzamide or phenanthridine rings affect cytotoxicity and target engagement. nih.gov

Enzyme Inhibition: A broader trajectory involves screening these hybrid molecules for inhibitory activity against various enzymes implicated in human diseases. The benzamide moiety is known to be a component of inhibitors for enzymes like carbonic anhydrases and acetylcholinesterase. nih.gov Therefore, the Benzamide, N-6-phenanthridinyl- scaffold serves as a template for developing specific inhibitors that could be useful in treating a range of conditions, from glaucoma to neurodegenerative diseases. nih.gov

| Research Area | Target | Key Findings for Related Scaffolds | References |

| Antituberculosis | Mycobacterium tuberculosis | Phenanthridine amides have shown potent activity against the Mtb H37Rv strain in laboratory assays (MABA and LORA). nih.gov | nih.gov |

| Anticancer | Cancer Cell Lines (e.g., L1210, MCF-7, K562) | 6-amino-substituted benzo[c]phenanthridines exhibit cytotoxicity related to topoisomerase poisoning. nih.gov N-substituted benzamides show anti-proliferative activity, with some compounds displaying efficacy comparable to established HDAC inhibitors like MS-275. researchgate.net | nih.govresearchgate.net |

| Enzyme Inhibition | DNA Topoisomerase II, Carbonic Anhydrase (CA), Acetylcholinesterase (AChE) | Phenanthridine amides are predicted to bind to the active site of Mycobacterial DNA topoisomerase II. nih.gov Benzamide-sulfonamide hybrids have shown significant inhibitory potential against hCA I, hCA II, and AChE enzymes at nanomolar levels. nih.gov | nih.govnih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

62764-38-9 |

|---|---|

Molecular Formula |

C20H14N2O |

Molecular Weight |

298.3 g/mol |

IUPAC Name |

N-phenanthridin-6-ylbenzamide |

InChI |

InChI=1S/C20H14N2O/c23-20(14-8-2-1-3-9-14)22-19-17-12-5-4-10-15(17)16-11-6-7-13-18(16)21-19/h1-13H,(H,21,22,23) |

InChI Key |

DFTOJYJKKWLXHB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3C4=CC=CC=C42 |

Origin of Product |

United States |

Synthetic Methodologies for Benzamide, N 6 Phenanthridinyl and Analogous Structures

Classical and Conventional Synthetic Approaches

Traditional methods for assembling the phenanthridine (B189435) framework and attaching the benzamide (B126) group often rely on well-established named reactions. These routes, while foundational, may require harsh conditions, additional steps for precursor synthesis, and can sometimes result in moderate yields. nih.gov

The classical construction of the phenanthridine skeleton, a critical step toward the final target molecule, typically involves the intramolecular cyclization of an ortho-functionalized biphenyl (B1667301) precursor. beilstein-journals.org A prominent example is the Morgan-Walls reaction, an improvement on the earlier Pictet-Hubert reaction. This process involves the cyclodehydration of an N-acyl-2-aminobiphenyl. wikipedia.org

The general sequence is as follows:

Formation of the Biphenyl Core: This is often achieved through reactions like the Suzuki or Ullmann coupling to link two substituted benzene (B151609) rings.

Introduction of Functional Groups: An amino group is required on one ring and a suitable group for cyclization on the other, such as a formyl or acyl group. For instance, heating 2-aminobiphenyl (B1664054) with formic acid yields o-formamidobiphenyl. wikipedia.org

Cyclization: The N-acyl-2-aminobiphenyl intermediate is then treated with a dehydrating agent like phosphorus oxychloride (POCl₃) to induce cyclization and form the phenanthridine ring. The use of high-boiling solvents such as nitrobenzene (B124822) can improve reaction yields by allowing for higher temperatures. wikipedia.org

Amidation: Once the 6-aminophenanthridine (B1664678) or a related precursor is formed, the final step is the acylation with benzoyl chloride or a similar benzoylating agent to form the target molecule, Benzamide, N-6-phenanthridinyl-.

Several classical reactions are instrumental in forming either the core heterocyclic structure or the crucial C-N amide bond.

Beckmann Rearrangement : This reaction transforms an oxime into an amide and has been adapted for phenanthridine synthesis. wikipedia.org The process can start from an o-biaryl ketoxime. Treatment with an acid catalyst or other reagents like triflic anhydride (B1165640) (Tf₂O) promotes the rearrangement of the oxime to a nitrilium ion intermediate, which then undergoes electrophilic cyclization onto the adjacent aromatic ring to yield the 6-substituted phenanthridine. wikipedia.orgresearchgate.net One-pot procedures have been developed where an aromatic ketoxime first undergoes a Beckmann rearrangement to an acetanilide, followed by a palladium-catalyzed arylation and subsequent cyclization to form the phenanthridine derivative. rsc.orgrsc.org

Ullmann Reaction : The Ullmann condensation, specifically the Goldberg reaction variant, is a copper-catalyzed method for forming C-N bonds, making it suitable for the N-arylation of amides. wikipedia.org In the context of synthesizing Benzamide, N-6-phenanthridinyl-, this reaction could be used to couple benzamide with a 6-halophenanthridine precursor. Traditional Ullmann reactions often required high temperatures and stoichiometric copper, but modern protocols use soluble copper catalysts with ligands like N-methylglycine or L-proline, allowing for milder conditions. wikipedia.orgacs.orgresearchgate.net The generally accepted mechanism involves the formation of a copper-amidate complex which then reacts with the aryl halide. nih.gov

Schmidt Reaction : The Schmidt reaction provides a pathway to synthesize amides from ketones or amines from carboxylic acids using hydrazoic acid (HN₃) under acidic conditions. numberanalytics.comwikipedia.org When applied to a 2-biphenyl ketone, the reaction can yield a phenanthridinone, a related lactam structure. nih.gov The mechanism involves the acid-catalyzed addition of hydrazoic acid to the carbonyl group, followed by a rearrangement with the expulsion of nitrogen gas, similar to a Beckmann or Curtius rearrangement. wikipedia.orgvedantu.com This method is a key classical route for accessing the core structures of many bioactive alkaloids. nih.gov

Modern Catalytic Synthesis

Contemporary synthetic chemistry heavily favors transition metal-catalyzed reactions, which offer high efficiency, selectivity, and functional group tolerance, often under milder conditions than classical methods.

Palladium catalysis has revolutionized the synthesis of phenanthridines and related biaryl compounds. nih.gov These methods often rely on the direct activation and functionalization of C-H bonds, providing a more atom- and step-economical approach.

One powerful strategy is the palladium-catalyzed intramolecular dehydrogenative coupling of two aryl C-H bonds in a biphenyl precursor to form a dihydrophenanthridine, which can then be oxidized to the aromatic phenanthridine. nih.gov This approach often requires a directing group to control regioselectivity. nih.gov

Another advanced method involves a sequential, one-pot, palladium-catalyzed process. For example, a picolinamide-protected benzylamine (B48309) can first undergo a palladium-catalyzed C-H arylation with an aryl iodide. The resulting biaryl compound is then subjected to a second palladium-catalyzed intramolecular C-H amination, followed by oxidation, to yield the final phenanthridine product. beilstein-journals.orgnih.gov This sequential C-H functionalization strategy avoids the pre-synthesis of complex precursors.

The table below summarizes various palladium-catalyzed systems for phenanthridine synthesis.

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Pd(OAc)₂, Picolinamide (Directing Group), PhI(OAc)₂ (Oxidant) | Sequential C-H Arylation and C-H Amination | Builds phenanthridine from simple benzylamine and aryl iodide precursors in two steps. | beilstein-journals.orgnih.gov |

| Pd(TFA)₂, Cu(TFA)₂·H₂O (Oxidant) | Intramolecular Dehydrogenative C-H/C-H Coupling | Directly couples two aryl C-H bonds to form a dihydrophenanthridine framework. | nih.gov |

| Pd(OAc)₂, Ag₂O, ZnBr₂ | One-Pot Beckmann Rearrangement/Cyclization | Combines Beckmann rearrangement of a ketoxime with Pd-catalyzed arylation and cyclization. | rsc.orgrsc.org |

| Pd(OAc)₂, K₂S₂O₈ (Oxidant) | Oxidative C-H Coupling/Cyclization with Arynes | Reacts N-methyl or N-methoxy benzamides with benzynes to form phenanthridinones. | researchgate.net |

Rhodium catalysis offers complementary reactivity to palladium, particularly in C-H activation. While direct rhodium-catalyzed synthesis of Benzamide, N-6-phenanthridinyl- is less documented, analogous transformations highlight its potential. For instance, rhodium catalysts can facilitate the amidation of benzoic acids via a C-H functionalization pathway, where the carboxylate group acts as a removable directing group. nih.gov

More specifically, rhodium(I) catalysts have been developed for the C-H carboxylation of aromatic compounds using CO₂. rsc.org A notable application is the meta-selective C-H carboxylation of 1,1-diarylethylenes. nih.gov This reaction proceeds through an unusual mechanism involving hydrorhodation on the ethylene (B1197577) moiety, followed by a series of rhodium migrations across the aromatic ring to achieve meta-selectivity. nih.gov Such strategies could potentially be adapted to introduce a carboxyl group onto a biphenyl precursor, which could then be converted to an amide, offering an alternative route to the target structure. The key to this unusual reactivity is often the use of bulky phosphine (B1218219) ligands on the rhodium center. nih.gov

Transition Metal-Catalyzed Routes

Pd/Ag Synergistic Catalysis in Direct Carbonylation

While direct carbonylation reactions are a key strategy for synthesizing phenanthridinones, the specific use of a synergistic palladium/silver (Pd/Ag) catalytic system for this transformation is not extensively documented in preeminent literature. However, silver compounds have been employed as oxidants in palladium-catalyzed reactions that form the phenanthridinone core. For instance, Wang and colleagues demonstrated a one-pot synthesis of phenanthridinones through a palladium-catalyzed dual C-H activation of N-methoxybenzamides using silver oxide as the oxidant. nih.gov In a separate approach, palladium-catalyzed annulation of 2-bromobenzamides with 2-bromobenzoic acids was explored, where a silver-based catalyst (AgOTf) was tested but found to be ineffective in promoting the desired reaction, with palladium-based catalysts showing superior reactivity.

Nickel-Catalyzed Amidation of Aldehydes

Nickel-catalyzed reactions have emerged as a cost-effective and sustainable alternative to palladium-catalyzed processes. A significant development in this area is the nickel-catalyzed enantioselective intramolecular Mizoroki-Heck reaction, which transforms symmetrical 1,4-cyclohexadienes with attached aryl halides into phenanthridinone analogues bearing quaternary stereocenters. nih.govnih.govacs.org This method provides a direct route to complex six-membered heterocyclic systems. nih.govnih.gov The process has been optimized to control for side reactions like proto-dehalogenation and alkene reduction. nih.govacs.org

Another strategy linking aldehydes to the phenanthridine core involves the intramolecular cyclization of biaryl oximes, which can be derived from benzaldehydes. beilstein-journals.org Photochemical conditions have been successfully applied to the cyclization of O-acetyloximes derived from benzaldehydes to yield phenanthridines. beilstein-journals.org This highlights a pathway from aldehydes to the fundamental phenanthridine structure, which is closely related to phenanthridinones. Nickel-catalyzed transamidation of secondary aliphatic amides has also been reported, representing a broader application of nickel in amide bond formation. rsc.org

Below is a table summarizing selected substrates and yields for the Ni-catalyzed enantioselective intramolecular Mizoroki-Heck reaction for the synthesis of phenanthridinone derivatives. nih.govacs.org

| Entry | R¹ | R² | R³ | Yield (%) | ee (%) |

| 1 | Me | Me | H | 85 | 86 |

| 2 | Et | Me | H | 82 | 85 |

| 3 | Bn | Me | H | 88 | 87 |

| 4 | Me | Me | 2-F | 80 | 84 |

| 5 | Me | Me | 3-OMe | 90 | 88 |

Metal-Free and Green Chemistry Approaches

In line with the principles of green chemistry, recent research has focused on developing synthetic methods that avoid the use of transition metals and employ more environmentally benign reagents and energy sources.

Visible-Light Driven Intramolecular Arylation

Visible-light photocatalysis has been successfully applied to the synthesis of phenanthridinones through direct oxidative C-H amidation. nih.gov In one approach, the photocatalytic system facilitates the oxidative intramolecular C-H amidation of benzamides by generating amidyl radicals from the homolysis of the N-H bond under blue LED irradiation. nih.gov This method tolerates a range of functional groups, including halides. nih.gov Another transition-metal-free alternative utilizes 1-chloroanthraquinone (B52148) as a photocatalyst under an air atmosphere to achieve the cyclization of benzamides into phenanthridinones. nih.govresearchgate.net

Furthermore, a novel UV light-mediated method for the synthesis of phenanthridines from biaryl oximes has been developed. beilstein-journals.org This reaction is believed to proceed through an iminyl radical that cyclizes onto an electron-rich aromatic ring. beilstein-journals.orgnih.gov

The following table presents examples of substrates and yields for the visible-light-driven synthesis of phenanthridinones. nih.gov

| Entry | Substrate (Benzamide derivative) | Photocatalyst | Yield (%) |

| 1 | N-Phenylbenzamide | Ru(bpy)₃(PF₆)₂ | 85 |

| 2 | N-(4-Chlorophenyl)benzamide | Ru(bpy)₃(PF₆)₂ | 78 |

| 3 | N-(4-Methoxyphenyl)benzamide | Ru(bpy)₃(PF₆)₂ | 92 |

| 4 | N-Phenylbenzamide | 1-Chloroanthraquinone | 75 |

| 5 | N-(4-Fluorophenyl)benzamide | 1-Chloroanthraquinone | 72 |

Electrochemical Methods for Phenanthridinone Formation

Electrosynthesis offers a powerful and sustainable alternative to traditional chemical synthesis, using electrons as traceless reagents. It has been demonstrated that N-methoxy amides can be cyclized into phenanthridinones under electrochemical conditions. nih.gov This approach is part of a broader trend in utilizing electrochemical methods for novel synthetic reactions. youtube.com The precise control of electrode potential can allow for selective transformations, highlighting the potential of this methodology in complex organic synthesis. youtube.com

Derivatization Strategies for Structural Diversification

The ability to introduce a wide array of substituents onto the phenanthridinone core is crucial for developing new compounds with tailored biological activities.

Introduction of Heteroaromatic and Substituted Moieties

Palladium-catalyzed coupling reactions are a versatile tool for the synthesis of phenanthridinone derivatives. nih.gov Domino reactions that include aryl-aryl coupling and C-N bond formation have been developed to access a broad range of substrates. nih.gov Furthermore, palladium-catalyzed C(sp²)-H aminocarbonylation of unprotected o-arylanilines has proven suitable for substrates containing ortho-heteroarene substitutions. nih.gov

The synthesis of heteroaromatic compounds is a vast field, with applications in pharmaceuticals and materials science. mdpi.com Methodologies for creating fused heteroaromatic structures are particularly relevant for the derivatization of the phenanthridinone scaffold. researchgate.net For instance, the synthesis of aryl/hetero-aryl fused phenanthrene (B1679779) derivatives has been achieved through thermal electrocyclization of Diels-Alder intermediates. rsc.org These strategies for forming complex aromatic systems can be conceptually applied to the diversification of phenanthridinones.

The table below shows examples of synthesized phenanthridinone derivatives with various substitutions.

| Compound | R¹ | R² | R³ | Synthetic Method |

| Phenanthridinone | H | H | H | Pd-catalyzed C-H aminocarbonylation |

| N-Methylphenanthridinone | CH₃ | H | H | Pd-catalyzed C-H aminocarbonylation |

| 2-Chlorophenanthridinone | H | Cl | H | Pd-catalyzed domino reaction |

| 8-Methoxyphenanthridinone | H | H | OCH₃ | Pd-catalyzed domino reaction |

| 4-(Thiophen-2-yl)phenanthridinone | H | H | Thiophen-2-yl | Conceptual application of heteroarylation |

Synthesis of Fluorinated and Alkylated Analogs

The introduction of fluorine atoms or alkyl groups into the Benzamide, N-6-phenanthridinyl- scaffold can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, which in turn can affect its biological activity. A primary method for synthesizing these analogs involves the coupling of phenanthridin-6-amine with appropriately substituted carboxylic acids.

A versatile approach to a variety of substituted analogs, including those with alkyl functionalities, begins with the synthesis of the core phenanthridin-6-amine (PA-01). This key intermediate can be prepared from 9H-fluoren-9-one through a multi-step sequence involving oxime formation, Beckmann rearrangement to phenanthridin-6(5H)-one, subsequent chlorination to 6-chlorophenanthridine, and finally, amination. nih.gov

Once phenanthridin-6-amine is obtained, it can be coupled with a range of substituted alkyl or aryl carboxylic acids to yield the desired N-6-phenanthridinyl-benzamide analogs. This amide bond formation is typically facilitated by standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-Hydroxybenzotriazole (HOBt) in the presence of a base like N,N-Diisopropylethylamine (DIPEA) in a suitable solvent like N,N-Dimethylformamide (DMF). nih.gov This methodology allows for the systematic introduction of various alkyl chains and substituted aromatic rings onto the benzamide moiety.

While direct fluorination of the final compound can be challenging, the synthesis of fluorinated analogs is readily achieved by using fluorinated building blocks. For instance, the coupling of phenanthridin-6-amine with fluorinated benzoic acid derivatives under the conditions described above provides a straightforward route to the desired fluorinated N-6-phenanthridinyl-benzamides.

The following table summarizes a selection of synthesized N-6-phenanthridinyl-benzamide analogs with various substitutions, illustrating the versatility of the amide coupling strategy. nih.gov

| Compound ID | R Group (Substituent on Benzamide) |

| PA-02 | H |

| PA-03 | 2-Methylphenyl |

| PA-04 | 3-Methylphenyl |

| PA-05 | 4-Methylphenyl |

| PA-06 | 2-Chlorophenyl |

| PA-07 | 3-Chlorophenyl |

| PA-08 | 4-Chlorophenyl |

| PA-09 | 2-Fluorophenyl |

| PA-10 | 3-Fluorophenyl |

| PA-11 | 4-Fluorophenyl |

| PA-12 | 2-Nitrophenyl |

| PA-13 | 3-Nitrophenyl |

| PA-14 | 4-Nitrophenyl |

Hybridization with Other Chemical Scaffolds (e.g., Triazoles, Piperazines)

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. This approach has been applied to the Benzamide, N-6-phenanthridinyl- scaffold to explore new chemical space and potentially enhance biological activity.

Triazole Hybrids

The integration of a triazole moiety into the phenanthridine framework has been explored to develop novel compounds. One synthetic route to phenanthridine-1,2,3-triazole hybrids involves the modification of the phenanthridine core to introduce a functionality suitable for click chemistry. For example, a propargylated phenanthridine derivative can be synthesized and subsequently reacted with various aryl azides via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to furnish the desired 1,2,3-triazole-linked phenanthridine hybrids. nih.gov

Alternatively, a series of phenanthridine amide and 1,2,3-triazole derivatives have been synthesized based on the initial phenanthridin-6-amine scaffold. In this approach, the amine is first modified to introduce an azide (B81097) or alkyne handle, which then participates in a click reaction to append the triazole ring, often with a variety of substituents. nih.gov

The following table showcases a selection of synthesized phenanthridine-1,2,3-triazole hybrids. nih.gov

| Compound ID | R Group (Substituent on Triazole) |

| PT-01 | Phenyl |

| PT-02 | 4-Methylphenyl |

| PT-03 | 4-Methoxyphenyl |

| PT-04 | 4-Chlorophenyl |

| PT-05 | 4-Fluorophenyl |

| PT-06 | 4-Bromophenyl |

| PT-07 | 4-Nitrophenyl |

| PT-08 | 3-Nitrophenyl |

| PT-09 | 2-Chlorophenyl |

| PT-10 | 2,4-Dichlorophenyl |

| PT-11 | 2-Methylphenyl |

Piperazine (B1678402) Hybrids

The piperazine ring is a common motif in many biologically active compounds. Its incorporation into the phenanthridine scaffold can impart favorable pharmacokinetic properties. The synthesis of piperazine-containing phenanthridine derivatives often starts from 6-chlorophenanthridine. This intermediate can be reacted with a suitable piperazine derivative, such as N-Boc-piperazine, via nucleophilic aromatic substitution to yield a 6-(piperazin-1-yl)phenanthridine. nih.gov

To arrive at the final Benzamide, N-6-phenanthridinyl- piperazine hybrid, the free amine of the piperazine ring can be acylated with a substituted benzoyl chloride. This creates a diverse library of compounds where the substitution pattern on the benzoyl group can be systematically varied. Alternatively, the Boc-protecting group on the piperazine can be removed, and the resulting secondary amine can be further functionalized.

A series of novel 6-(piperazin-1-yl)phenanthridine amide and sulphonamide analogues have been synthesized and characterized. nih.gov While this research focused on amide and sulphonamide derivatives attached to the distal nitrogen of the piperazine, the core synthesis of the 6-(piperazin-1-yl)phenanthridine provides a clear pathway to the target benzamide hybrids through acylation of the appropriate amine.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides insights into the functional groups and molecular vibrations within a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

Specific FT-IR spectral data for N-6-phenanthridinyl-benzamide, including characteristic absorption bands for its amide and aromatic functionalities, are not documented in the available literature. For comparison, general FT-IR data for the parent benzamide (B126) molecule is available. researchgate.netnist.govnist.govchemicalbook.com

Raman Spectroscopy

No specific Raman spectroscopic data for N-6-phenanthridinyl-benzamide could be located in the course of this review.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial tool for elucidating the carbon-hydrogen framework of a molecule.

Proton NMR (¹H-NMR) Analysis

Detailed ¹H-NMR spectra, including chemical shifts and coupling constants for the protons on the phenanthridine (B189435) and benzoyl moieties of Benzamide, N-6-phenanthridinyl-, have not been published. While ¹H-NMR data for benzamide and phenanthridine separately are well-documented, this information cannot be directly extrapolated to the combined, substituted molecule. bmrb.iochemicalbook.comspectrabase.com

Carbon-13 NMR (¹³C-NMR) Analysis

Specific ¹³C-NMR data, which would identify the chemical environment of each carbon atom in N-6-phenanthridinyl-benzamide, is not available in the public domain.

Electronic Spectroscopy

Electronic spectroscopy, typically UV-Vis spectroscopy, reveals information about the electronic transitions within a molecule. The specific absorption maxima (λmax) and molar absorptivity values for Benzamide, N-6-phenanthridinyl- have not been reported.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for probing the electronic transitions within a molecule. For Benzamide, N-6-phenanthridinyl-, the spectrum is expected to be complex, reflecting the combined chromophoric systems of the benzamide and phenanthridine moieties. The benzamide portion typically exhibits absorption bands in the UV region, which can be influenced by the substitution on the nitrogen atom. nist.govrsc.org The extended π-system of the phenanthridine ring will likely result in characteristic absorption bands. researchgate.net The position and intensity of these bands are sensitive to the solvent environment, with polar solvents often causing shifts in the absorption maxima. researchgate.net

While specific experimental data for Benzamide, N-6-phenanthridinyl- is not publicly available, analysis of related structures such as benzamide and its derivatives shows characteristic absorption patterns. nist.govrsc.org For instance, benzamide in ethanol (B145695) displays an absorption maximum around 224 nm. The conjugation with the large phenanthridine system in Benzamide, N-6-phenanthridinyl- is expected to lead to a bathochromic (red) shift, moving the absorption maxima to longer wavelengths, likely with multiple bands corresponding to π-π* transitions within the aromatic systems.

Mass Spectrometry Techniques

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For Benzamide, N-6-phenanthridinyl-, with a molecular formula of C₂₀H₁₄N₂O, the expected molecular weight is approximately 298.34 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 298.

The fragmentation of Benzamide, N-6-phenanthridinyl- is anticipated to follow pathways characteristic of amide compounds. researchgate.net A primary fragmentation would likely involve the cleavage of the amide bond. This could result in the formation of a benzoyl cation (C₆H₅CO⁺) at m/z 105 and a phenanthridinylamino radical cation or related fragments. researchgate.net The phenanthridine moiety itself is a stable aromatic system and its fragmentation would contribute to the complexity of the spectrum. The observation of fragments corresponding to the loss of CO (m/z 28) from the benzoyl cation to give the phenyl cation (C₆H₅⁺) at m/z 77 is also a common pathway for benzamides. researchgate.net

Table 1: Predicted Key Mass Spectrometry Fragments for Benzamide, N-6-phenanthridinyl-

| m/z | Predicted Fragment Ion |

| 298 | [M]⁺ (Molecular Ion) |

| 193 | [M - C₇H₅O]⁺ (Loss of benzoyl group) |

| 179 | [Phenanthridine]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Solid-State Structural Analysis

While a specific crystal structure for Benzamide, N-6-phenanthridinyl- has not been reported, studies on related benzamide derivatives provide insights into their structural characteristics. nih.govnih.govresearchgate.netresearchgate.net For example, the crystal structure of N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide reveals details about the conformation of the amide linkage and the dihedral angles between the aromatic rings. nih.gov Similarly, the structures of various N-substituted benzamides often exhibit intermolecular hydrogen bonding, which influences the crystal packing. nih.govresearchgate.net In Benzamide, N-6-phenanthridinyl-, the amide N-H group could act as a hydrogen bond donor, and the carbonyl oxygen as an acceptor, leading to the formation of supramolecular assemblies.

Powder X-ray diffraction (PXRD) would be used to analyze polycrystalline samples, providing a characteristic fingerprint of the crystalline phase. This technique is crucial for phase identification, purity assessment, and studying polymorphism.

Thermal analysis techniques are employed to study the physical and chemical changes that a substance undergoes as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. For Benzamide, N-6-phenanthridinyl-, TGA would reveal its thermal stability and decomposition profile. A typical TGA curve would show a stable region up to a certain temperature, followed by one or more steps of mass loss corresponding to decomposition.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) measure the difference in temperature or heat flow between a sample and a reference as a function of temperature. These techniques are used to determine melting points, boiling points, and temperatures of phase transitions or decomposition. For Benzamide, N-6-phenanthridinyl-, DSC would show an endothermic peak corresponding to its melting point. Studies on benzamide itself show a sharp endothermic peak at its melting point. researchgate.net

Table 2: Expected Thermal Analysis Data for Benzamide, N-6-phenanthridinyl-

| Analytical Technique | Expected Observation |

| TGA | Onset of decomposition temperature |

| DTA / DSC | Endothermic peak corresponding to melting point |

Chromatographic Methods for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For Benzamide, N-6-phenanthridinyl-, a reverse-phase HPLC method would likely be employed for purity assessment and could be adapted for the separation of any potential isomers.

A typical HPLC system would consist of a C18 column, with a mobile phase composed of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of Benzamide, N-6-phenanthridinyl- would be characteristic under specific chromatographic conditions. A UV detector would be suitable for monitoring the elution of the compound, given its chromophoric nature. The purity of the compound can be determined by the area percentage of its peak in the chromatogram.

Table 3: Hypothetical HPLC Parameters for Benzamide, N-6-phenanthridinyl-

| Parameter | Value/Type |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at a specific wavelength (e.g., 254 nm) |

| Retention Time | Dependent on exact conditions |

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule at the electronic level. These computational methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A typical DFT study on Benzamide (B126), N-6-phenanthridinyl- would involve optimizing the molecule's geometry to find its most stable three-dimensional conformation. Subsequent calculations would yield crucial information about its electronic properties, such as the distribution of electron density and the energies of its molecular orbitals. These findings are fundamental to predicting the molecule's behavior in chemical reactions. DFT has been widely applied to study various benzamide derivatives and related nitrogen-containing heterocyclic compounds.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For Benzamide, N-6-phenanthridinyl-, an FMO analysis would pinpoint the regions of the molecule most likely to be involved in electron transfer processes.

Table 1: Hypothetical Frontier Molecular Orbital Data for Benzamide, N-6-phenanthridinyl-

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Natural Bond Orbital (NBO) and Non-Linear Optical (NLO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It examines interactions between filled and empty orbitals, revealing the strength of bonds and the extent of electron delocalization. This analysis can elucidate hyperconjugative interactions that contribute to molecular stability.

Non-Linear Optical (NLO) analysis investigates how a molecule's properties change in the presence of a strong electric field, which is relevant for applications in optoelectronics. Calculations of properties like polarizability and hyperpolarizability would indicate the potential of Benzamide, N-6-phenanthridinyl- as an NLO material.

Table 2: Hypothetical NBO and NLO Data for Benzamide, N-6-phenanthridinyl-

| Analysis | Parameter | Value |

| NBO | Donor-Acceptor Interaction | Data not available |

| Stabilization Energy (E(2)) | Data not available | |

| NLO | Polarizability (α) | Data not available |

| First Hyperpolarizability (β) | Data not available |

Molecular Electrostatic Potential (MEP) and Fukui Functions

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. It helps to identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are crucial for predicting how the molecule will interact with other chemical species.

Fukui functions provide a more quantitative measure of the reactivity at different atomic sites within a molecule. They indicate how the electron density at a specific atom changes upon the addition or removal of an electron, thereby identifying the most likely sites for nucleophilic and electrophilic attack.

Molecular Modeling and Dynamics

Molecular modeling techniques are employed to simulate the interactions of a molecule with biological macromolecules, providing insights into its potential biological activity.

Molecular Docking Methodologies

Molecular docking is a computational method used to predict the preferred orientation of a molecule when it binds to a target protein. This technique is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. A molecular docking study of Benzamide, N-6-phenanthridinyl- against a specific protein target would involve generating a range of possible binding poses and scoring them based on their predicted binding affinity. The results would highlight key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Table 3: Hypothetical Molecular Docking Results for Benzamide, N-6-phenanthridinyl-

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Data not available | Data not available | Data not available |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamic behavior of molecules over time. These simulations could provide valuable insights into the conformational flexibility, stability of ligand-receptor complexes, and the influence of solvent on Benzamide, N-6-phenanthridinyl-. For instance, MD simulations are often used to assess the stability of a compound within the binding pocket of a biological target. nih.gov Research on other phenanthridine (B189435) derivatives has utilized MD simulations to study their interactions with protein targets, such as DNA topoisomerase, revealing key binding patterns. nih.gov Similarly, studies on various benzamide derivatives have employed MD simulations to explore their binding modes and stability in complex with enzymes like phosphodiesterase type 5 (PDE5). nih.gov However, no specific MD simulation studies for Benzamide, N-6-phenanthridinyl- have been identified.

In Silico Design and Prediction Studies

In silico design and prediction studies, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are crucial for the rational design of new therapeutic agents. These computational techniques help in predicting the biological activity of compounds and optimizing their structures for enhanced efficacy and selectivity.

QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For various classes of benzamide and phenanthridine derivatives, QSAR models have been developed to guide the design of new inhibitors for targets like monoamine oxidase and xanthine (B1682287) oxidase. nih.govnih.gov These models help in identifying key molecular descriptors that influence the biological activity.

Molecular docking is another critical in silico tool that predicts the preferred orientation of a molecule when bound to a receptor. This information is vital for understanding the binding mechanism and for designing more potent inhibitors. Docking studies on phenanthridine derivatives have been conducted to understand their inhibitory mechanism against various enzymes. nih.gov

While these computational approaches have been successfully applied to related compound classes, the absence of specific in silico design and prediction studies for Benzamide, N-6-phenanthridinyl- means there are no available data tables of predicted activities, docking scores, or key molecular descriptors for this particular molecule. The scientific community has yet to publish research that would populate such tables and provide a detailed understanding of this compound's theoretical and computational profile.

Mechanistic Studies of Reactions Involving Benzamide, N 6 Phenanthridinyl Scaffolds

Elucidation of Reaction Pathways and Intermediates

Mechanistic investigations into reactions involving benzamide (B126) and phenanthridine (B189435) frameworks have revealed complex pathways and the formation of transient intermediates that govern the outcome of these transformations.

The direct functionalization of C–H bonds has emerged as a powerful and atom-economical strategy in organic synthesis. acs.org In the context of N-arylbenzamides, a common precursor to phenanthridinone cores, transition metal-catalyzed C-H activation is a pivotal step. Palladium and rhodium catalysts are frequently employed for this purpose. researchgate.netnih.gov

The generally accepted mechanism for palladium-catalyzed C-H activation in N-substituted benzamides involves the coordination of the amide's directing group to the metal center. This is often followed by a concerted metalation-deprotonation (CMD) pathway to form a palladacycle intermediate. nih.govnih.gov For instance, in the synthesis of phenanthridinones from 2-halo-N-arylbenzamides, a palladium catalyst facilitates an intramolecular C-H arylation. nih.gov The reaction is believed to proceed through a Pd(0)/Pd(II) or a Pd(II)/Pd(IV) catalytic cycle. nih.gov Isotope-labeling studies have been instrumental in elucidating these intimate mechanisms. researchgate.net

Rhodium(III)-catalyzed C-H activation offers an alternative route, often proceeding through a double-cycle mechanism for the synthesis of substituted phenanthridinones from N-methoxybenzamides and aryltriethoxysilanes. researchgate.net These reactions showcase the versatility of C-H activation in constructing complex heterocyclic systems.

Key Features of C-H Activation Mechanisms:

| Feature | Description | Relevant Catalysts |

|---|---|---|

| Directing Group Assistance | The amide group, or a modification thereof, directs the metal catalyst to a specific C-H bond, ensuring regioselectivity. | Palladium, Rhodium |

| Intermediate Formation | Formation of metallacycle intermediates (e.g., palladacycles or rhodacycles) is a common feature. nih.gov | Palladium, Rhodium |

| Catalytic Cycle | The reaction proceeds through a catalytic cycle involving oxidative addition, C-H activation, reductive elimination, and catalyst regeneration. nih.gov | Palladium, Rhodium |

The formation of the tricyclic phenanthridinone core from benzamide precursors is a key transformation that has been mechanistically scrutinized. These reactions often involve an intramolecular cyclization or an annulation event.

Palladium-catalyzed cyclization of N-aryl-2-halobenzamides is a widely studied method. nih.gov The mechanism typically involves an initial oxidative addition of the palladium(0) catalyst to the aryl halide bond, followed by intramolecular C-H activation of the N-aryl ring to form a palladacycle. Reductive elimination then furnishes the phenanthridinone product and regenerates the active palladium(0) catalyst. nih.gov

A photoinduced intramolecular annulation of N-phenylbenzamides provides a metal-free alternative for the synthesis of phenanthridin-6(5H)-ones. researchgate.net The proposed mechanism for this reaction involves:

Amide tautomerization.

A 6π-electrocyclization.

A researchgate.netbeilstein-journals.org-H shift.

Amide-imidine tautomerization.

Keto-enol tautomerism and the evolution of hydrogen. researchgate.net

Furthermore, catalyst-free intramolecular oxidative cyclization of N-allylbenzamides has been shown to produce 2,5-disubstituted oxazoles, highlighting another cyclization pathway available to benzamide derivatives. nih.gov

While C-H activation and cyclization are prevalent, amidation and rearrangement reactions also play a role in the chemistry of benzamide scaffolds. Palladium-catalyzed intramolecular dehydrogenative C-H amination is a key step in the synthesis of phenanthridines from biaryl picolinamides. beilstein-journals.orgnih.gov This reaction is typically promoted by an oxidant, such as PhI(OAc)2. beilstein-journals.orgnih.gov

Rearrangement reactions, such as the Beckmann rearrangement, offer a classic method for the synthesis of amides from oximes. wikipedia.orgmasterorganicchemistry.com This acid-catalyzed rearrangement involves the migration of a group anti-periplanar to the leaving group on the oxime nitrogen to form a nitrilium ion intermediate, which is then hydrolyzed to the amide. wikipedia.orgmasterorganicchemistry.com While not directly involving the Benzamide, N-6-phenanthridinyl- scaffold, the principles of such rearrangements are fundamental to understanding the broader reactivity of amide-containing molecules.

A study on the transformation of N-aryl-N'-benzoylthioureas into N-substituted benzamides and thiobenzamides revealed a rearrangement process where the migration of a phenyl group to the thiocarbonyl carbon is a key step. researchgate.net

Role of Catalysts and Reaction Conditions in Mechanistic Control

The choice of catalyst and reaction conditions is paramount in directing the outcome of reactions involving benzamide and phenanthridine scaffolds. In transition metal-catalyzed C-H functionalization, the ligand on the metal center can significantly influence both the reactivity and selectivity of the process. rsc.org For instance, the use of specific phosphine (B1218219) ligands in palladium catalysis can control the efficiency of C-H arylation. nih.gov

The oxidant also plays a crucial role. In many palladium-catalyzed C-H activation/cyclization reactions, an oxidant is required to regenerate the active catalyst. nih.gov Similarly, in rhodium-catalyzed reactions, external oxidants are often necessary. pkusz.edu.cn

Reaction conditions such as temperature, solvent, and the presence of additives can also dramatically affect the reaction mechanism and product distribution. For example, in the synthesis of phenanthridinones, the choice of base can influence the efficiency of the cyclization step. nih.gov

Influence of Reaction Parameters on Mechanistic Pathways:

| Parameter | Influence | Example |

|---|---|---|

| Catalyst | Determines the mode of C-H activation and the overall catalytic cycle. | Palladium vs. Rhodium catalysts lead to different intermediates and reaction efficiencies. researchgate.netnih.gov |

| Ligand | Affects the reactivity and selectivity of the catalyst. rsc.org | Different phosphine ligands can alter the outcome of palladium-catalyzed cross-coupling reactions. nih.gov |

| Oxidant | Often required for catalyst regeneration in oxidative C-H functionalization. | Ag2O, K2S2O8, and PhI(OAc)2 are common oxidants. nih.govbeilstein-journals.org |

| Solvent | Can influence the solubility of reactants and intermediates, and in some cases, participate in the reaction. | The polarity of the solvent can affect the rate of certain steps in the catalytic cycle. |

Structure Property Relationship Studies of Benzamide, N 6 Phenanthridinyl and Its Derivatives

Influence of Structural Modifications on Electronic Properties

Studies on related benzanilide (B160483) systems demonstrate that the electronic nature of substituents can have a profound impact. For instance, the introduction of electron-withdrawing groups, such as a nitro group, can significantly alter the electron density across the molecule. researchgate.net While direct experimental data on the electronic properties of Benzamide (B126), N-6-phenanthridinyl- is not extensively detailed in the provided context, it is established that various experimental techniques can be employed to probe these characteristics. Methodologies such as cyclic voltammetry and computational approaches like Density Functional Theory (DFT) are instrumental in understanding the impact of structural changes on the electronic landscape of such molecules. nih.gov These methods can elucidate parameters like HOMO-LUMO energy gaps, which are crucial for predicting chemical reactivity and potential applications in materials science.

Correlations between Molecular Architecture and Spectroscopic Signatures

The spectroscopic signatures of benzamide derivatives are highly sensitive to their molecular architecture. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for elucidating the conformational dynamics of these molecules in solution. For many N-aryl benzamides, the partial double bond character of the C-N amide bond restricts rotation, leading to the potential for cis/trans isomerism. This can manifest as a duplication of signals in the NMR spectrum, with the relative populations of the conformers being influenced by steric and electronic factors.

For example, in studies of structurally related 6-amino-5-carboxamidouracil derivatives, dynamic NMR experiments have been used to quantify the rotational barriers and the equilibrium between s-trans and s-cis conformers. mdpi.com The chemical shifts of the amide proton and adjacent aromatic protons are particularly indicative of the conformational state. mdpi.com While specific NMR data for Benzamide, N-6-phenanthridinyl- is not provided, it is anticipated that similar conformational heterogeneity could be observed, influenced by the steric bulk of the phenanthridinyl group.

Conformational Analysis and Stability

The conformation of benzamides is largely dictated by the dihedral angles between the amide plane and the attached aromatic rings. There is a delicate balance between the stabilizing effect of conjugation, which favors planarity, and steric repulsion between the ortho-protons of the aromatic rings and the substituents on the amide nitrogen, which promotes twisting. researchgate.net

In many benzamide structures, the molecule adopts a non-planar conformation to alleviate steric strain. For instance, in O-alkylated benzamides, the dihedral angles between the amide and benzene (B151609) planes are found to be approximately 26 degrees. researchgate.net DFT calculations on related systems have shown that the s-trans conformer is generally more stable than the s-cis conformer. mdpi.com In the case of Benzamide, N-6-phenanthridinyl-, the large phenanthridinyl group would likely impose significant steric constraints, favoring a twisted conformation to minimize unfavorable interactions. Intramolecular hydrogen bonding, if suitable donor and acceptor groups are present in derivatives, can further bias the conformational landscape. researchgate.net

Crystallographic Insights into Molecular Packing and Interactions

X-ray crystallography provides definitive information about the solid-state conformation and intermolecular interactions of molecules. While the crystal structure of Benzamide, N-6-phenanthridinyl- is not detailed, analysis of a related compound, 2-nitro-N-(2-nitrophenyl)benzamide, offers valuable insights into the types of interactions that can be expected. researchgate.netnih.gov

Table of Crystallographic Data for 2-nitro-N-(2-nitrophenyl)benzamide researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₃H₉N₃O₅ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.7564 (2) |

| b (Å) | 12.1142 (4) |

| c (Å) | 12.9355 (4) |

| V (ų) | 1215.45 (6) |

| Z | 4 |

Research on Advanced Applications in Chemical Biology and Materials Science

Development as Chemical Probes for Enzymatic Processes

The benzamide (B126) and phenanthridine (B189435) scaffolds are independently recognized for their interactions with various enzymes. This has led to the exploration of "Benzamide, N-6-phenanthridinyl-" and its derivatives as potential chemical probes and inhibitors for several key enzymatic processes.

Poly(ADP-ribose) Polymerase (PARP) Enzymes:

The phenanthridine core is a well-established pharmacophore for the inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes, which are crucial for DNA repair and other cellular processes. Substituted 5(H)phenanthridin-6-ones have been synthesized and identified as potent PARP1 inhibitors, with some derivatives exhibiting IC50 values in the low nanomolar range (e.g., 10 nM). These compounds are often superior to common PARP1 inhibitors like benzamides in terms of potency and water solubility. The benzamide moiety itself is also a known PARP inhibitor, although generally with lower potency. The combination of these two pharmacophores in "Benzamide, N-6-phenanthridinyl-" suggests its potential as a potent PARP inhibitor. The structural framework allows for the benzamide portion to interact with the nicotinamide (B372718) binding site of PARP, a common feature for many PARP inhibitors.

Histone Deacetylases (HDACs):

Benzamide derivatives are a known class of histone deacetylase (HDAC) inhibitors. These compounds typically feature a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. N-substituted benzamides have been synthesized and evaluated for their anti-proliferative activities by targeting HDACs. While direct studies on "Benzamide, N-6-phenanthridinyl-" as an HDAC inhibitor are not prevalent, its N-substituted benzamide structure suggests it could be investigated for this purpose. The phenanthridine group could serve as a large, hydrophobic cap group, potentially conferring selectivity for specific HDAC isoforms.

Cholinesterases and Factor Xa:

The benzamide scaffold has been utilized in the design of inhibitors for other enzymes as well. For instance, benzamide derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission. Similarly, the benzamide moiety is a component of some Factor Xa inhibitors, which are important anticoagulant agents. Although research specifically on "Benzamide, N-6-phenanthridinyl-" for these targets is limited, the presence of the benzamide group makes it a candidate for such investigations.

Exploration as Scaffolds for Novel Chemical Entities

The structural rigidity and functional group handles of "Benzamide, N-6-phenanthridinyl-" make it an attractive scaffold for the synthesis of novel chemical entities in medicinal chemistry and drug discovery.

The synthesis of derivatives from both the benzamide and phenanthridine components allows for the systematic exploration of structure-activity relationships (SAR). For example, various substituted N-aryl benzamides can be synthesized to probe interactions with biological targets. The phenanthridine core can also be modified, as demonstrated by the synthesis of substituted 5[H]phenanthridin-6-ones as PARP1 inhibitors. The development of synthetic routes to N-aryl benzamides, such as the rhodium-catalyzed ortho-amidation and decarboxylation of benzoic acids, provides tools for creating diverse libraries of compounds based on this scaffold. The use of scaffolds like naphthalene, a bicyclic aromatic hydrocarbon similar in size to phenanthridine, has been highlighted as a multidimensional scaffold in medicinal chemistry, suggesting the potential of the phenanthridine moiety within "Benzamide, N-6-phenanthridinyl-".

Potential in Organic Optoelectronic Materials and Devices

The photophysical properties of aromatic compounds containing amide linkages have led to their investigation in the field of organic optoelectronics. N-aryl benzamides and related structures are being explored for their potential use in devices such as organic light-emitting diodes (OLEDs) and sensors.

The electronic properties of N-aryl amides can be tuned by modifying the substituents on the aromatic rings. Theoretical studies using Density Functional Theory (DFT) on related N-aryl thiophene (B33073) carboxamides have shown that the HOMO-LUMO energy gap, a key parameter for optoelectronic applications, can be modulated by the nature of the substituents. The presence of both electron-donating and electron-withdrawing groups can influence intramolecular charge transfer (ICT) characteristics, which are important for nonlinear optical (NLO) properties. While specific research on the optoelectronic properties of "Benzamide, N-6-phenanthridinyl-" is not widely reported, the combination of the electron-rich phenanthridine system and the benzamide linker suggests potential for interesting photophysical behavior.

Insights into Intermolecular Recognition and Binding Motifs

Understanding the intermolecular interactions of "Benzamide, N-6-phenanthridinyl-" is crucial for rationalizing its biological activity and for designing new materials. Crystal structure analysis of related compounds provides valuable insights into the potential binding motifs.

A study on the crystal structure of N-[11-(4-Chloro-phen-yl)-11,12-dihydro-benzo[c]phenanthridin-6-yl]benzamide, a more complex derivative, revealed the presence of intermolecular C-H···π interactions that stabilize the crystal structure. In this molecule, the dihedral angles between the substituted phenyl ring and the benzo[c]phenanthridine (B1199836) system are significant, indicating a non-planar conformation.

More generally, studies on the crystal structures of N-aryl benzamides have shown that N—H···O hydrogen bonding and π-stacking of the aryl rings are key interactions that determine the molecular packing. Hirshfeld surface analysis of these compounds allows for the quantification of different intermolecular contacts, highlighting the importance of both hydrogen bonding and dispersion forces. The interplay

Future Perspectives and Emerging Research Avenues

Advancements in Asymmetric Synthesis

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry, as the stereochemistry of a compound can dramatically influence its biological activity. For a molecule like Benzamide (B126), N-6-phenanthridinyl-, which possesses the potential for axial chirality due to restricted rotation around the N-aryl bond, the development of asymmetric synthetic methods is a critical future direction.

Recent breakthroughs in the asymmetric synthesis of N-aryl amides offer a strong precedent for developing enantioselective routes to N-6-phenanthridinyl-benzamide derivatives. nih.gov Catalytic methods, employing either transition metals or organocatalysts, have proven effective in creating C-N axially chiral amides with high enantioselectivity. nih.gov For instance, palladium-catalyzed asymmetric arylation of amides has been successfully used to generate atropisomeric N-arylamides. nih.gov These established strategies could be adapted to the synthesis of Benzamide, N-6-phenanthridinyl-, enabling the selective production of a single enantiomer for biological evaluation.

Furthermore, the development of racemization-free coupling reagents represents another significant advancement. rsc.org These reagents are crucial for synthesizing chiral amides and peptides without loss of stereochemical integrity, a challenge often encountered in traditional amide bond formation. rsc.org Applying these modern coupling agents to the synthesis of chiral, non-racemic Benzamide, N-6-phenanthridinyl- derivatives will be a key step in exploring its stereospecific biological properties. The table below summarizes some modern approaches to asymmetric amide synthesis that could be applied.

| Catalytic System | Approach | Potential Application for Benzamide, N-6-phenanthridinyl- |

| Palladium(II) Catalysis | Asymmetric C-H functionalization | Directing group strategies on the benzamide or phenanthridine (B189435) ring to control atroposelective C-N bond formation. |

| Dual Nickel/Photoredox Catalysis | Asymmetric carbamoylation of C(sp³)–H bonds | Functionalization of alkyl-substituted phenanthridine precursors to introduce the benzamide moiety enantioselectively. thieme-connect.com |

| Organocatalysis | Desymmetrization of prochiral precursors | Using chiral catalysts to selectively react with a prochiral phenanthridine or benzoyl precursor. |

| Umpolung Amide Synthesis (UmAS) | Reaction of α-fluoronitroalkanes with N-aryl hydroxylamines | An epimerization-free method to form challenging N-aryl amides, preserving chiral centers in the starting materials. documentsdelivered.comacs.org |

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow chemistry and automated processes is revolutionizing the way chemical compounds are produced. rsc.org These technologies offer numerous advantages, including enhanced safety, improved reproducibility, higher yields, and the potential for rapid library synthesis. unimib.itnih.govresearchgate.net

For Benzamide, N-6-phenanthridinyl-, integrating its synthesis into a flow chemistry setup could significantly streamline its production. researchgate.net Amide bond formation is one of the most common reactions adapted for flow processes. unimib.itnih.govresearchgate.net By immobilizing one of the coupling partners or the coupling reagents on a solid support, the purification process can be simplified, making it amenable to automation. nih.gov This approach would allow for the efficient synthesis of a diverse library of Benzamide, N-6-phenanthridinyl- derivatives by systematically varying the substituents on both the benzoyl and phenanthridine moieties.

Automated synthesis platforms, which can perform multi-step reactions and purifications with minimal human intervention, represent the next frontier. researchgate.netamidetech.com Such systems, guided by algorithmic optimization, could rapidly explore the chemical space around the Benzamide, N-6-phenanthridinyl- scaffold, accelerating the discovery of derivatives with desirable properties. researchgate.net The ability to quickly generate a wide array of analogs is crucial for establishing structure-activity relationships and for optimizing compounds for specific applications.

| Technology | Key Advantages | Relevance for Benzamide, N-6-phenanthridinyl- |

| Flow Chemistry | Precise control over reaction parameters (temperature, pressure, time), enhanced safety for hazardous reactions, ease of scalability. rsc.org | Efficient and safe synthesis of the core scaffold and its derivatives, particularly if energetic or unstable intermediates are involved. unimib.itresearchgate.net |

| Solid-Phase Synthesis in Flow | Simplified purification, potential for recycling reagents/catalysts, amenability to automation. nih.gov | High-throughput synthesis of a library of analogs by anchoring either the phenanthridin-6-amine or the benzoic acid to a solid support. |

| Automated Synthesis Platforms | Rapid synthesis of compound libraries, algorithmic optimization of reaction conditions, reduced manual labor. researchgate.netamidetech.com | Accelerated discovery of new derivatives with optimized properties through systematic exploration of the chemical space. researchgate.net |

| Electrosynthesis | Use of electricity as a "reagentless" activator, often leading to greener and more sustainable processes. rsc.org | Development of novel, environmentally friendly methods for amide bond formation or for the functionalization of the phenanthridine core. rsc.org |

Expansion of Computational Predictive Models

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For Benzamide, N-6-phenanthridinyl-, the expansion of computational predictive models will be instrumental in guiding its future development. These models can predict a wide range of properties, from fundamental molecular characteristics to complex biological interactions, thereby saving significant time and resources in the laboratory. rsc.orgnih.gov

Machine learning models, trained on large datasets of chemical reactions, can now predict the outcomes of amide coupling reactions with high accuracy. digitellinc.com Such models could be employed to identify the optimal conditions for synthesizing specific Benzamide, N-6-phenanthridinyl- derivatives. Furthermore, computational tools can predict key molecular properties such as conformational preferences, which are crucial for understanding the molecule's shape and how it interacts with biological targets. acs.org DFT-level calculations can elucidate the electronic structure and spectroscopic properties of different conformers, providing insights that are difficult to obtain experimentally. cas.cz

Predictive models for ADME (absorption, distribution, metabolism, and excretion) and toxicity are also of paramount importance. By computationally screening virtual libraries of Benzamide, N-6-phenanthridinyl- analogs, researchers can prioritize the synthesis of compounds with favorable pharmacokinetic and safety profiles, increasing the efficiency of the discovery pipeline.

| Computational Method | Predicted Property | Impact on Research |

| Density Functional Theory (DFT) | Electronic structure, spectroscopic properties, reaction mechanisms, conformational energies. cas.cz | Understanding the fundamental properties of the molecule, guiding the design of synthetic routes and spectroscopic analysis. |

| Machine Learning (ML) Models | Reaction outcomes, biological activity, ADME/Tox properties. digitellinc.com | Accelerating the optimization of synthetic conditions and prioritizing the synthesis of promising candidates. |

| Molecular Dynamics (MD) Simulations | Conformational flexibility, binding modes with biological targets, solvent effects. rsc.org | Elucidating the dynamic behavior of the molecule and its interactions with proteins or nucleic acids. |

Novel Derivatization Strategies for Enhanced Chemical Utility

The utility of the Benzamide, N-6-phenanthridinyl- scaffold can be significantly expanded through novel derivatization strategies. These strategies aim to introduce new functional groups or structural motifs that can modulate the compound's properties or enable new applications. The phenanthridine core itself is amenable to a variety of functionalization reactions, providing numerous handles for derivatization. nih.govacs.org

One promising avenue is the use of modern cross-coupling reactions to install a diverse range of substituents on both the phenanthridine and benzoyl rings. This would allow for fine-tuning of the electronic and steric properties of the molecule, which is crucial for optimizing its interaction with biological targets. The development of modular synthetic platforms, which utilize bifunctional building blocks, could also be applied to create more complex, three-dimensional structures based on the Benzamide, N-6-phenanthridinyl- core. acs.org

Another key strategy is the incorporation of "warhead" functionalities that can form covalent bonds with specific targets. This approach is widely used in the development of targeted therapies and chemical probes. By strategically placing reactive groups on the Benzamide, N-6-phenanthridinyl- scaffold, it may be possible to design highly specific and potent inhibitors of enzymes or other proteins. The inherent biological activities of some phenanthridine derivatives, such as DNA intercalation and antitumor properties, provide a strong rationale for exploring such derivatizations. nih.govnih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.